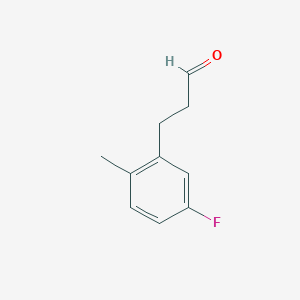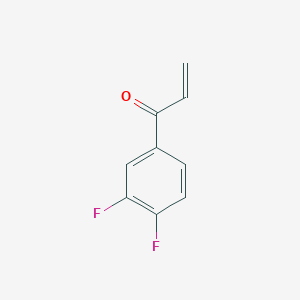
1-(3,4-Difluorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)prop-2-en-1-one is a fluorinated chalcone, a type of organic compound characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are widely used in organic synthesis as precursors for various heterocyclic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-difluoroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Difluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Difluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases due to its biological activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tubulin polymerization, leading to antimitotic effects and compromising tumor formation.
Pathways Involved: It can inhibit the production of nitric oxide through a calcium-dependent metabolism, acting as an anti-inflammatory and antiarthritic agent.
Comparación Con Compuestos Similares
1-(3,4-Difluorophenyl)prop-2-en-1-one is unique compared to other similar compounds due to its specific fluorination pattern and biological activities. Similar compounds include:
- 1-(2,6-Difluorophenyl)prop-2-en-1-one
- 1-(4-Fluorophenyl)prop-2-en-1-one
- 1-(3,5-Difluorophenyl)prop-2-en-1-one .
These compounds share similar structural features but differ in their fluorination patterns and specific biological activities.
Propiedades
Fórmula molecular |
C9H6F2O |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
1-(3,4-difluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5H,1H2 |
Clave InChI |
UXKQCXXIYTUOIK-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=CC(=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


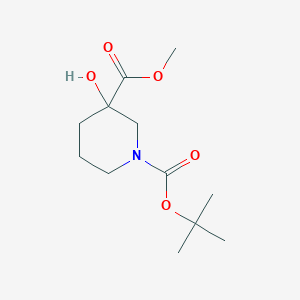
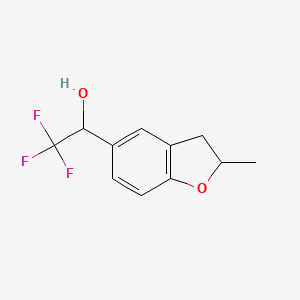
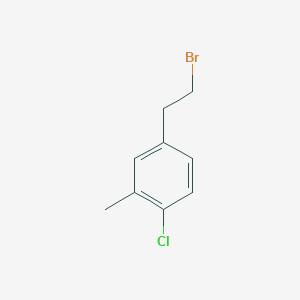

![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
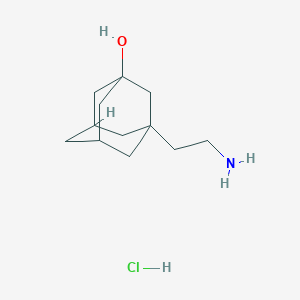
![4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)
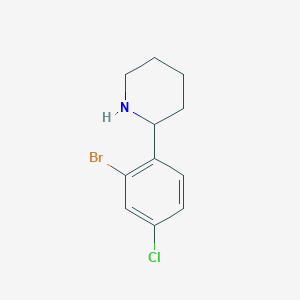
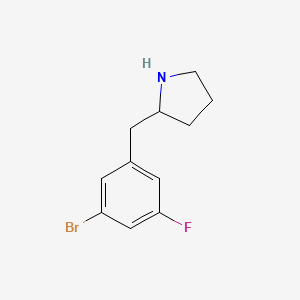
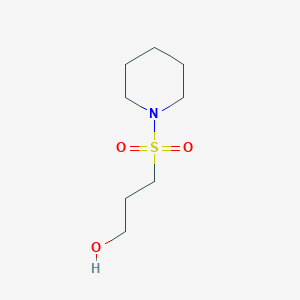
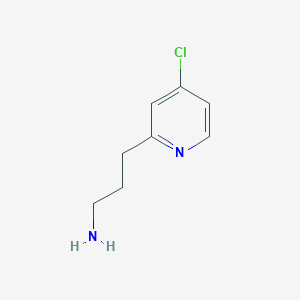

![2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid](/img/structure/B13549861.png)
